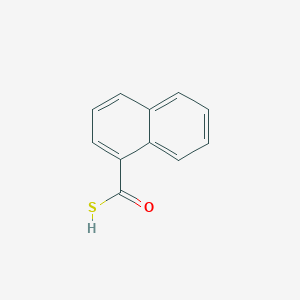![molecular formula C5H10N4O3 B14413637 ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate typically involves the reaction of ethyl carbamate with hydrazine derivatives under controlled conditions. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the reaction of ammonia with ethyl chloroformate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of metal-free synthesis methods and eco-friendly reagents, such as Si(OMe)4 and DBU, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, ureas, and other nitrogen-containing compounds.
Scientific Research Applications
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like acetylcholinesterase, leading to an increase in acetylcholine levels at nerve synapses or neuromuscular junctions . This inhibition results in increased stimulation of nerve endings, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: An ester of carbamic acid with similar chemical properties.
Propyl carbamate: Another ester of carbamic acid with comparable applications.
Phenyl carbamate: Used in similar industrial and pharmaceutical applications.
Uniqueness
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in scientific research and industrial applications sets it apart from other carbamates .
Properties
Molecular Formula |
C5H10N4O3 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate |
InChI |
InChI=1S/C5H10N4O3/c1-2-12-5(11)7-3-8-9-4(6)10/h3H,2H2,1H3,(H3,6,9,10)(H,7,8,11) |
InChI Key |
VNWOOTWQAJPMEN-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)N/C=N/NC(=O)N |
Canonical SMILES |
CCOC(=O)NC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


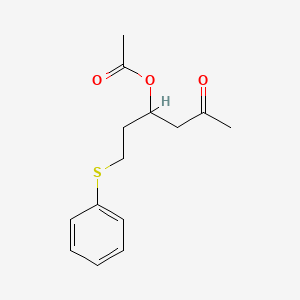
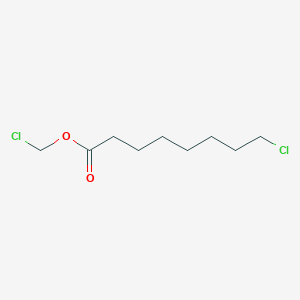
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
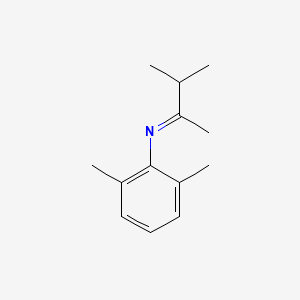
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)

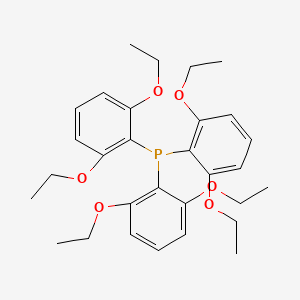
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)
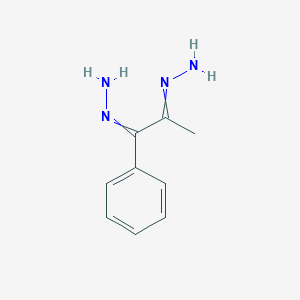

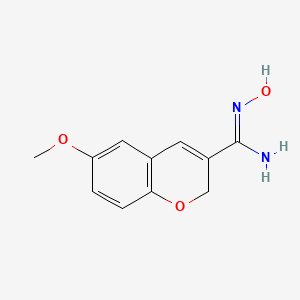
![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
